4-chloro-N-(3-morpholin-4-ylpropylcarbamoyl)benzamide
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Overview
Description
4-chloro-N-(3-morpholin-4-ylpropylcarbamoyl)benzamide is a chemical compound known for its potential applications in various fields, including pharmaceuticals and organic chemistry. It is characterized by the presence of a benzamide group substituted with a 4-chloro group and a morpholin-4-ylpropylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-morpholin-4-ylpropylcarbamoyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-(morpholin-4-yl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-morpholin-4-ylpropylcarbamoyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-morpholin-4-ylpropylcarbamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, which may contribute to its potential antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(piperidin-4-yl)benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.
4-chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide: Contains additional chlorine atoms and a different substitution pattern.
Uniqueness
4-chloro-N-(3-morpholin-4-ylpropylcarbamoyl)benzamide is unique due to its specific substitution pattern and the presence of the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-chloro-N-(3-morpholin-4-ylpropylcarbamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c16-13-4-2-12(3-5-13)14(20)18-15(21)17-6-1-7-19-8-10-22-11-9-19/h2-5H,1,6-11H2,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLBSJXMYDQOQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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